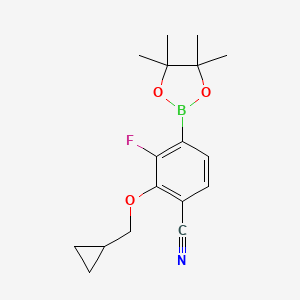
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester is an organic compound that features a boronic ester group, a nitrile group, and a fluorine atom on a benzene ring
Méthodes De Préparation
The synthesis of 4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopropylmethanol in the presence of a base.
Formation of the Nitrile Group: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl amine is converted to the corresponding nitrile using copper(I) cyanide.
Analyse Des Réactions Chimiques
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to the corresponding boronic acid or further to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Applications De Recherche Scientifique
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its boronic ester group can act as a protease inhibitor or a ligand for enzyme binding.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, where its unique structural features impart desirable properties.
Mécanisme D'action
The mechanism of action of 4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester depends on its application:
Protease Inhibition: The boronic ester group can form a reversible covalent bond with the active site serine residue of serine proteases, thereby inhibiting their activity.
Enzyme Binding: The nitrile group can act as a hydrogen bond acceptor, facilitating binding to enzyme active sites or receptor proteins.
Electronic Effects: The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester can be compared with similar compounds such as:
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound lacks the fluorine atom and the cyclopropylmethoxy group, which may result in different reactivity and binding properties.
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a benzene ring, which can affect its electronic properties and reactivity.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a sulfonamide group and a pyridine ring, which can lead to different biological activities and applications.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-7-12(9-20)15(14(13)19)21-10-11-5-6-11/h7-8,11H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGUMWHTVXPPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)OCC3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
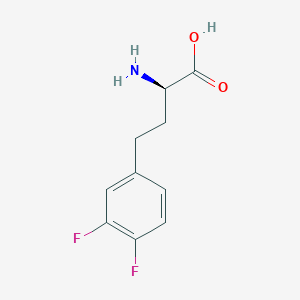
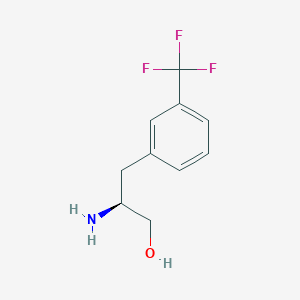
![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
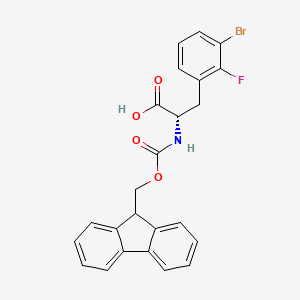
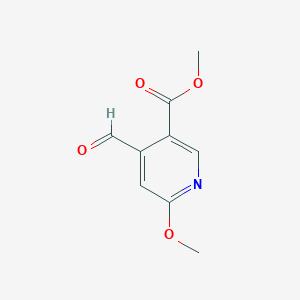
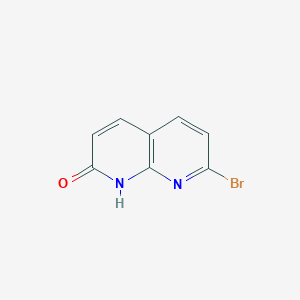
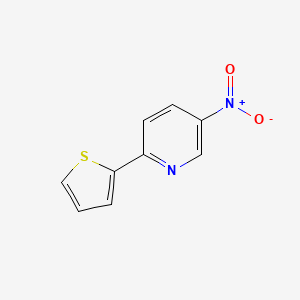
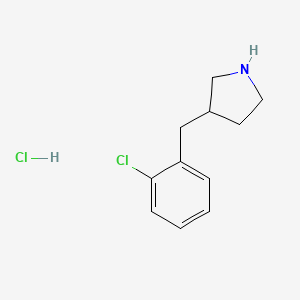

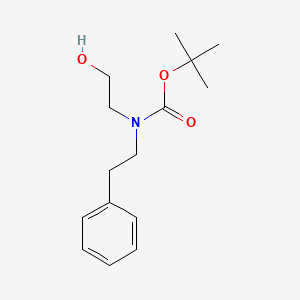
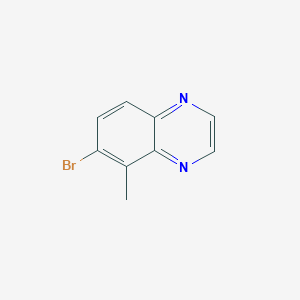
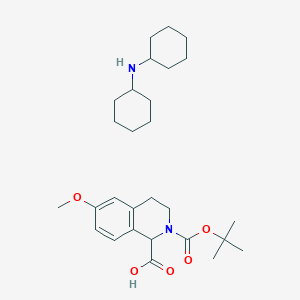
![N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid](/img/structure/B8096918.png)

